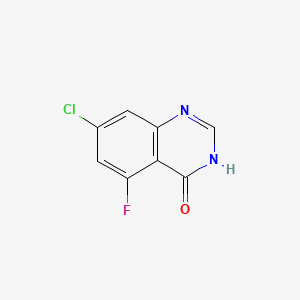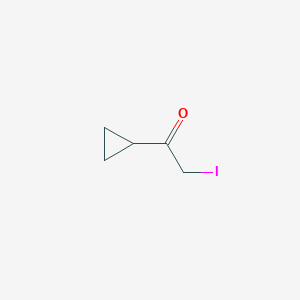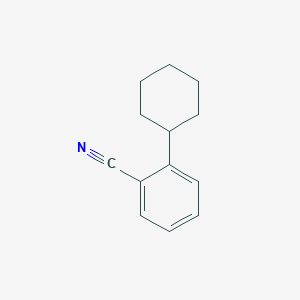
2-Cyclohexylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylbenzonitrile is an organic compound with the molecular formula C13H15N It consists of a benzonitrile core with a cyclohexyl group attached to the second carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with benzonitrile. This Grignard reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually performed in a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield amines or other reduced derivatives using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylbenzonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The cyclohexyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: Lacks the cyclohexyl group, making it less sterically hindered and more reactive in certain reactions.
2-Phenylbenzonitrile: Contains a phenyl group instead of a cyclohexyl group, leading to different electronic and steric properties.
2-Methylbenzonitrile: Has a methyl group, which is smaller and less bulky compared to the cyclohexyl group.
Uniqueness: 2-Cyclohexylbenzonitrile is unique due to the presence of the cyclohexyl group, which provides distinct steric and electronic effects
Eigenschaften
CAS-Nummer |
106264-87-3 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-cyclohexylbenzonitrile |
InChI |
InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 |
InChI-Schlüssel |
MHZPFSMZADJIER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


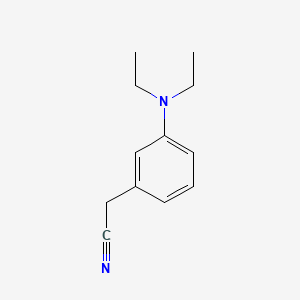
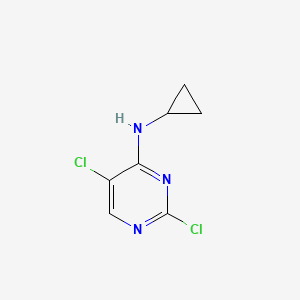

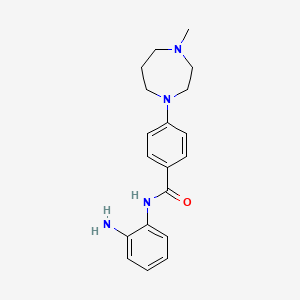
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
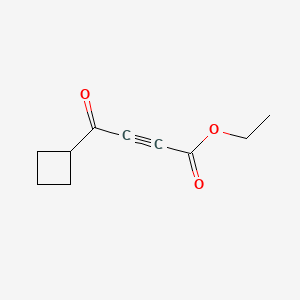
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)

